Scyliorhinin II (3-18)

Peptide processing Tachykinin evolution Structure-activity relationship

Scyliorhinin II (3-18) (CAS 117354-73-1), also designated des[Ser1Pro2]scyliorhinin II, is a 16-amino-acid C-terminal peptide fragment of the full-length elasmobranch tachykinin scyliorhinin II. It was originally isolated from the intestine of the ray *Torpedo marmorata* and is identical to residues 3–18 of the dogfish scyliorhinin II.

Molecular Formula C69H109N19O23S3
Molecular Weight 1668.9 g/mol
CAS No. 117354-73-1
Cat. No. B048269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyliorhinin II (3-18)
CAS117354-73-1
Synonymsscyliorhinin II (3-18)
Molecular FormulaC69H109N19O23S3
Molecular Weight1668.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1
InChIKeyUWJWHWWYYBWSBA-AFKTXICNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyliorhinin II (3-18) CAS 117354-73-1: A Naturally Truncated Tachykinin NK3 Receptor Ligand Fragment


Scyliorhinin II (3-18) (CAS 117354-73-1), also designated des[Ser1Pro2]scyliorhinin II, is a 16-amino-acid C-terminal peptide fragment of the full-length elasmobranch tachykinin scyliorhinin II [1]. It was originally isolated from the intestine of the ray *Torpedo marmorata* and is identical to residues 3–18 of the dogfish scyliorhinin II [2]. The fragment retains the conserved C-terminal tachykinin sequence Phe-Val-Gly-Leu-Met-NH₂ and the disulfide-constrained cyclic motif (Cys⁷–Cys¹³) characteristic of the full-length parent peptide, classifying it as a peptide fragment within the vertebrate tachykinin family [3].

Why Generic NK3 Agonists Cannot Substitute for Scyliorhinin II (3-18) in Targeted Research


General NK3 receptor agonists such as senktide or neurokinin B cannot serve as functional equivalents for scyliorhinin II (3-18) because the (3-18) fragment represents a naturally occurring, post-translational-like processing product with distinct structural and pharmacological properties that differ fundamentally from the full-length peptide and from small-molecule or peptidomimetic NK3 agonists [1]. The specific Ser-Pro N-terminal truncation may alter conformational dynamics, metabolic stability, and receptor interaction kinetics in ways that are critical for experiments probing endogenous tachykinin processing pathways, non-mammalian receptor pharmacology, or structure-activity studies of the disulfide-constrained C-terminal domain [2].

Quantitative Differentiation of Scyliorhinin II (3-18) from Full-Length Scyliorhinin II and Other NK3 Ligands


N-Terminal Truncation Defines a Distinct Molecular Entity: Sequence Comparison with Full-Length Scyliorhinin II

Scyliorhinin II (3-18) is a truncated fragment lacking the N-terminal Ser¹-Pro² dipeptide present in the full-length scyliorhinin II parent peptide [1]. The full-length sequence is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ (18 residues, monoisotopic mass ~1851 Da), whereas the (3-18) fragment is Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ (16 residues, monoisotopic mass ~1669 Da) [2]. This 2-residue deletion reduces molecular weight by approximately 182 Da and eliminates two potential hydrogen-bond donors and a proline-induced conformational constraint near the N-terminus, yielding a structurally distinct chemical entity [3].

Peptide processing Tachykinin evolution Structure-activity relationship

NK3 Receptor Binding Affinity: Extrapolated Selectivity from Full-Length Scyliorhinin II

While direct binding data for the (3-18) fragment at mammalian NK3 receptors are not available in the published literature, the full-length scyliorhinin II peptide—from which (3-18) is derived by N-terminal truncation—binds with high affinity (Ki = 2.5 nM) to NK3 sites in rat cerebral cortex membranes [1]. This contrasts with the significantly lower affinity of scyliorhinin II for NK1 and NK2 sites, with selectivity ratios Ki(NK1)/Ki(NK3) = 176 and Ki(NK2)/Ki(NK3) = 200 [2]. By comparison, the standard NK3-selective agonist senktide exhibits a Kd of 2.21 nM at guinea pig NK3 receptors, placing full-length scyliorhinin II in a comparable affinity range [3]. Whether the N-terminal truncation in (3-18) alters NK3 binding affinity, selectivity, or efficacy is unknown due to the absence of published pharmacological characterization for this specific fragment.

NK3 receptor Receptor binding Tachykinin pharmacology

Radioligand Utility: [125I]-Bolton-Hunter Scyliorhinin II as an NK3-Selective Probe

Although iodination studies utilized full-length scyliorhinin II, the [125I]-Bolton-Hunter scyliorhinin II (BHSCYII) radioligand demonstrates the utility of the scyliorhinin II scaffold for generating high-quality NK3-selective probes, a property potentially retained or modifiable in the (3-18) fragment [1]. BHSCYII exhibited greater equilibrium binding affinity (KD = 1.33 ± 0.98 nM for high-affinity component, representing 27% of sites) compared with the relatively non-selective [125I]-Bolton-Hunter eledoisin radioligand (KD = 18.6 ± 0.91 nM) in rat brain membranes [2]. The roughly 14-fold higher affinity of BHSCYII versus BH-eledoisin underscores the sequence- and scaffold-dependent contribution to NK3 binding that may be altered by the N-terminal truncation present in (3-18) [3].

Radioligand binding NK3 autoradiography Receptor mapping

Differential In Vivo Pharmacology of NK3 vs. NK1/NK2 Agonists: Central Behavioral Response in Mice

Full-length scyliorhinin II (SCY-II, NK3-selective) and scyliorhinin I (SCY-I, dual NK1/NK2-selective) produce reciprocal hindlimb scratching in mice following intracerebroventricular (i.c.v.) administration, with ED50 values of 0.08 nmol and 0.05 nmol, respectively—indicating roughly equipotent supraspinal behavioral effects despite divergent receptor selectivity profiles [1]. Critically, following intrathecal (i.t.) spinal administration, only SCY-I elicited a >50% response (ED50 = 0.07 nmol), while SCY-II was ineffective, pharmacologically differentiating supraspinal NK3 receptor-mediated behavior from spinal NK1/NK2-mediated behavior [2]. The (3-18) fragment, lacking Ser¹-Pro², has not been tested in this behavioral paradigm, and any alteration in its in vivo potency, efficacy, or route-dependence relative to full-length SCY-II remains unknown [3].

Intracerebroventricular injection Hindlimb scratching In vivo neurokinin pharmacology

Structural Basis for Conformational Effects of Position-16 Modification: Implications for the (3-18) C-Terminal Domain

SAR studies on full-length scyliorhinin II analogs modified at the C-terminal position 16 (Val→Aib or Val→Sar) demonstrate that residue-16 substitutions profoundly alter both conformational dynamics and functional activity at the NK3 receptor [1]. Specifically, [Aib¹⁶]SCYII rigidifies the C-terminal helical structure (residues 13–18 adopt a 3₁₀-helix in both water and DMSO-d₆) but reduces agonistic activity to only 25% of the senktide maximum while additionally exhibiting antagonist behavior, whereas [Sar¹⁶]SCYII retains greater flexibility and behaves as a full NK3 agonist [2]. This demonstrates that the Val¹⁶ residue—present in both full-length SCYII and the (3-18) fragment—is a critical determinant of C-terminal conformation and NK3 functional activity, making the (3-18) fragment a structurally relevant template for positional modification studies [3].

NMR spectroscopy Peptide conformation NK3 receptor structure-activity

High-Impact Research Applications for Scyliorhinin II (3-18) Based on Documented Evidence


Investigating Endogenous Tachykinin Processing Pathways in Elasmobranchs and Beyond

The (3-18) fragment was isolated from the gut of *Torpedo marmorata*, where it accumulates as a natural product of dipeptidylpeptidase IV-like cleavage of scyliorhinin II [1]. Researchers studying the evolutionary conservation of prohormone processing in the tachykinin family can use the (3-18) peptide as a substrate standard in peptidase assays, as an immunogen for generating fragment-specific antibodies to detect processing events, or as an authentic reference standard for LC-MS/MS identification of endogenous tachykinin fragments in tissue extracts across elasmobranch and teleost species.

Structure-Activity Relationship Studies of the C-Terminal NK3 Pharmacophore

Because the (3-18) fragment lacks the N-terminal Ser-Pro dipeptide, it provides a minimalist scaffold for probing how C-terminal modifications (e.g., at position 16, Val→Aib or Val→Sar) affect NK3 receptor binding, agonism, and conformational preference [2]. The full-length SCYII structure in DPC micelles shows a defined C-terminal helix (residues 12–18) critical for NK3 interaction; (3-18) enables SAR efforts focused solely on this helical domain without N-terminal steric or dynamic confounding, facilitating rational design of selective NK3 peptidomimetics with reduced off-target liability at NK1/NK2.

Development of Improved NK3-Selective Radioligands and Autoradiographic Probes

The full-length BHSCYII radioligand achieves a high-affinity KD of 1.33 nM at rat brain NK3 sites, approximately 14-fold higher affinity than the less-selective BH-eledoisin probe (KD = 18.6 nM) [3]. Establishing whether the (3-18) fragment retains or improves upon these binding characteristics following Bolton-Hunter iodination is an immediate research opportunity. A [125I]-labeled (3-18) fragment could exhibit different non-specific binding, tissue penetration, or receptor subtype cross-reactivity profiles compared to the full-length probe, making it a valuable tool for NK3 receptor autoradiography in tissues where endogenous NKB expression is confounding.

In Vivo Differentiation of Supraspinal NK3-Mediated Behaviors vs. Spinal NK1/NK2 Pathways

The reciprocal hindlimb scratching model in mice unequivocally demonstrates that i.c.v. injection of full-length SCY-II produces a robust NK3-mediated behavioral response (ED50 = 0.08 nmol) that is absent upon spinal (i.t.) delivery, whereas the dual NK1/NK2 agonist SCY-I is effective by both routes [4]. Testing the (3-18) fragment alongside full-length SCY-II in this same behavioral paradigm would directly quantify the contribution of the N-terminal Ser-Pro motif to central bioavailability, blood-brain barrier penetration, and in vivo receptor selectivity—data essential for any program developing centrally acting NK3 peptide therapeutics.

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